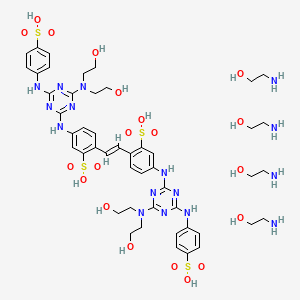

Einecs 279-604-3

Description

Properties

CAS No. |

80867-11-4 |

|---|---|

Molecular Formula |

C48H72N16O20S4 |

Molecular Weight |

1321.5 g/mol |

IUPAC Name |

2-aminoethanol;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid |

InChI |

InChI=1S/C40H44N12O16S4.4C2H7NO/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;4*3-1-2-4/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);4*4H,1-3H2/b2-1+;;;; |

InChI Key |

UAIFVJSUMOZCFI-MBCFVHIPSA-N |

Isomeric SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N.C(CO)N.C(CO)N |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N(CCO)CCO)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.C(CO)N.C(CO)N.C(CO)N.C(CO)N |

Origin of Product |

United States |

Advanced Methodologies for 2,5 Furandicarboxylic Acid Synthesis

Catalytic Oxidation Pathways for 2,5-Furandicarboxylic Acid Production

Oxidation of 5-Hydroxymethylfurfural (B1680220) (HMF)

Chemocatalytic Approaches

Role of Reaction Conditions in Catalytic Efficiency (e.g., Temperature, Oxidant, pH Modulation with Base Addition)

The efficiency of catalytic conversion of 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA) is significantly influenced by reaction conditions such as temperature, the choice of oxidant, and pH, which can be modulated by the addition of a base.

Temperature: The reaction temperature plays a crucial role in both the rate of conversion and the selectivity towards FDCA. For instance, in the oxidation of HMF using a Pd/CC catalyst in water, the reaction was conducted at 140 °C. acs.org In another study involving a continuous packed bed reactor with a Pt/C catalyst, the optimal temperature was found to be 90 °C. nih.gov Higher temperatures can sometimes lead to the formation of undesired byproducts. acs.org For the catalytic oxidation of 5-methyl furfural (B47365) (a substitute for HMF) using homogeneous Co/Mn/Br catalysts, the reaction was carried out at temperatures ranging from 130-170 °C. researchgate.net

Oxidant: The nature of the oxidant is critical for the selective oxidation of HMF to FDCA. Molecular oxygen (O₂) is a commonly used, environmentally benign oxidant. acs.orgnih.gov In some systems, a co-oxidant is added to accelerate the reaction. researchgate.net Another approach involves the use of tert-butyl hydroperoxide (TBHP) as the oxidant with a molybdenum-vanadium oxide (Mo-V-O) catalyst, which achieved high selectivity for FDCA. frontiersin.org The concentration and flow rate of the oxidant also impact the reaction; for example, a high oxygen supply was found to decrease the yield of FDCA in one study. nih.gov

pH Modulation with Base Addition: The addition of a base is often necessary to facilitate the oxidation reaction and improve the yield of FDCA. The base can influence the reaction pathway and the stability of intermediates. For example, the use of K₂CO₃ was found to be optimal for the oxidation of HMF with a Pd/CC catalyst. acs.org In a study using a Pt/C catalyst, the molar ratio of HMF to NaOH was a key parameter, with an optimal ratio of 1:8 being identified. nih.gov The base helps in the deprotonation of intermediates, which can be a crucial step in the oxidation mechanism.

| Catalyst | Temperature (°C) | Oxidant | Base | FDCA Yield (%) |

|---|---|---|---|---|

| Pd/CC | 140 | Molecular O₂ | K₂CO₃ | 85 |

| Pt/C | 90 | Molecular O₂ | NaOH | 86.4 |

| Co/Mn/Br | 130-170 | Air | Not specified | 75.8 |

| Mo-V-O | Not specified | tert-butyl hydroperoxide | None | 94.5 (selectivity) |

Biocatalytic Approaches

Biocatalysis is a promising and environmentally friendly alternative to traditional chemical methods for FDCA production, offering mild reaction conditions and high selectivity. nih.gov This approach can be broadly categorized into enzymatic catalysis (in vitro) and whole-cell catalysis (in vivo). nih.gov

Enzymatic catalysis involves the use of isolated enzymes to convert HMF to FDCA. This in vitro approach allows for better control over the reaction and simpler product recovery. acs.org However, a single enzyme is often not sufficient to catalyze the complete oxidation of HMF to FDCA, necessitating the use of enzyme cascades. acs.org

The oxidation of HMF to FDCA can proceed through two main pathways: one involving the initial oxidation of the alcohol group to form 2,5-diformylfuran (DFF), and the other involving the initial oxidation of the aldehyde group to form 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). nih.govavestia.com Various enzymes, including oxidases and dehydrogenases, have been employed in these cascades. For example, a bi-enzymatic system using a bacterial laccase and a fungal alcohol oxidase has been shown to effectively produce FDCA from HMF. nih.gov In another example, a one-pot biocatalytic cascade using galactose oxidase and a lipase (B570770) was developed for the synthesis of FDCA from HMF. uni-hannover.de

| Enzyme System | Substrate | Key Intermediates | FDCA Yield (%) |

|---|---|---|---|

| Bacterial laccase and Fungal alcohol oxidase | HMF | HMFCA, FFCA | 97.5 |

| Galactose oxidase and Lipase | HMF | DFF | Not specified |

| Galactose oxidase variant M3–5 and Vanillin dehydrogenases | HMF | DFF, FFCA | >90 |

Whole-cell catalysis utilizes intact microorganisms as biocatalysts for the conversion of HMF to FDCA. acs.org This in vivo approach has the advantage of endogenously produced cofactors, which can be expensive to supply in enzymatic systems. acs.org However, wild-type microorganisms often have metabolic pathways that can lead to the formation of side products or the degradation of FDCA, necessitating metabolic engineering to improve efficiency. acs.org

Several microorganisms have been identified and engineered for FDCA production. For instance, Pseudomonas putida S12 expressing an HMF/furfural oxidoreductase from Cupriavidus basilensis HMF14 has been used for the biotransformation of HMF to FDCA. researchgate.net Another notable example is Raoultella ornithinolytica BF60, which has been extensively studied and engineered for this purpose. asm.orgasm.org

Genetic engineering plays a crucial role in optimizing microbial strains for efficient FDCA production. The bacterium Raoultella ornithinolytica BF60 is a prime example of a microbial system that has been successfully engineered to enhance its biocatalytic capabilities. asm.orgasm.org

The wild-type R. ornithinolytica BF60 can convert HMF to FDCA, but with a limited molar conversion ratio of 51.0%. asm.orgnih.gov To improve this, several genetic modifications have been implemented. One key strategy involves blocking competing metabolic pathways. For example, the gene dcaD, which encodes a dicarboxylic acid decarboxylase responsible for the degradation of FDCA to furoic acid, was mutated. asm.orgnih.gov This modification increased the production of FDCA. asm.org

Another target for genetic modification is the reduction of HMF to HMF alcohol, an undesired side reaction. The gene aldR, encoding an aldehyde reductase, was mutated to prevent this catabolism, further increasing the FDCA titer. asm.orgnih.gov Additionally, genes responsible for the reduction of HMF to 2,5-bis(hydroxymethyl)furan (HMF alcohol), such as adhP3 and alkR, were identified and deleted, leading to a significant reduction in HMF alcohol formation and an improvement in FDCA production. nih.gov

Conversely, overexpression of genes involved in the desired oxidative pathway can enhance FDCA synthesis. The gene encoding aldehyde dehydrogenase 1 was overexpressed in R. ornithinolytica BF60, leading to a substantial increase in the FDCA titer and molar conversion ratio. asm.orgnih.gov Similarly, the overexpression of an aldehyde dehydrogenase responsible for the oxidation of the intermediate 5-formyl-2-furoic acid (FFA) to FDCA further improved production. nih.gov These genetic manipulations have significantly enhanced the efficiency of R. ornithinolytica BF60 as a whole-cell biocatalyst for FDCA production. asm.orgnih.gov

| Strain | Genetic Modification | FDCA Titer (g/L) | Molar Conversion Ratio (%) |

|---|---|---|---|

| Wild-type R. ornithinolytica BF60 | None | 7.9 | 51.0 |

| R. ornithinolytica BF60 | dcaD mutation | 9.2 | Not specified |

| R. ornithinolytica BF60 | dcaD and aldR mutations | 11.3 | Not specified |

| R. ornithinolytica BF60 | dcaD, aldR mutations, and aldehyde dehydrogenase 1 overexpression | 13.9 | 89.0 |

A significant challenge in biocatalytic processes for FDCA production is the limitation imposed by substrate concentration. High concentrations of HMF can be toxic to microorganisms, inhibiting their growth and catalytic activity. rsc.org This limitation often restricts the productivity of biocatalytic systems. rsc.org

Photocatalytic Mechanisms

Photocatalysis represents an emerging and sustainable approach for the synthesis of FDCA. nih.gov This method utilizes light energy to drive the oxidation of HMF, often under mild conditions. The photocatalytic mechanism typically involves the generation of highly reactive species, such as hydroxyl radicals, upon the absorption of light by a photocatalyst. These reactive species then oxidize HMF and its intermediates to FDCA.

While the field of photocatalytic FDCA synthesis is still developing, it offers the potential for environmentally friendly and energy-efficient production. The design of effective and stable photocatalysts is a key area of research in this domain.

Electrocatalytic Conversion of HMF to 2,5-Furandicarboxylic Acid

The electrocatalytic oxidation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandicarboxylic acid (FDCA) represents a green and efficient alternative to traditional chemical oxidation methods. rsc.orgnih.gov This technique utilizes electrical energy to drive the oxidation process, often under mild conditions of ambient temperature and pressure, thereby avoiding the need for harsh chemical oxidants. researchgate.netresearchgate.net The process is considered a promising pathway for biomass conversion, with the potential for high selectivity and yield. researchgate.netnih.gov

Non-Noble Metal-Based Electrocatalysts (e.g., NiOOH–Cu(OH)2, Ni2S3/NF)

To enhance the economic viability of HMF electrooxidation, research has increasingly focused on developing catalysts from earth-abundant, non-noble metals. nih.govresearchgate.net These materials offer a cost-effective alternative to precious metal catalysts like platinum and gold, without compromising significantly on efficiency. rsc.orgbohrium.com

Another class of effective non-noble metal catalysts involves nickel sulfides. Cobalt-doped Ni3S2 self-supported on nickel foam (NF) has been used for HMF oxidation in alkaline conditions. researchgate.net Similarly, MOF-derived bimetallic sulfides, such as CoxNiyS, have been investigated, where the ratio of cobalt to nickel can be tuned to optimize HMF conversion and FDCA yield. mdpi.com In one study, a Co:Ni ratio of 2:1 resulted in an HMF conversion rate of 84.5% and an FDCA yield of 54%. mdpi.com Molybdenum sulfide-modified nickel-based catalysts (Ni-MoSx/NF) have also shown high performance, achieving 100% HMF conversion and 99% selectivity for FDCA, attributed to molybdenum sulfide accelerating the formation of active NiOOH species. researchgate.net

Below is a table summarizing the performance of various non-noble metal-based electrocatalysts in the oxidation of HMF to FDCA.

| Catalyst | Substrate/Support | Key Performance Metrics | Reference |

| NiOOH–Cu(OH)2 | Nanoporous substrates | Higher FDCA yield and faraday efficiency than individual catalysts due to synergistic effects. | digitellinc.com |

| Ni3S2/NF (modified with Molybdenum Sulfide) | Nickel Foam (NF) | 100% HMF conversion, 99% FDCA selectivity. | researchgate.net |

| Co-doped Ni3S2 | Nickel Foam (NF) | Requires extremely low onset potential for HMF oxidation. | researchgate.net |

| CoxNiyS (MOF-derived) | N/A | 84.5% HMF conversion, 54% FDCA yield (for Co2NiS). | mdpi.com |

| NiMn Layered Double Hydroxide (Ni1Mn5-LDH) | N/A | 94.72% FDCA yield with 97% faradaic efficiency at 1.4 V vs. RHE. | rsc.org |

Optimization of Electrochemical Reaction Conditions

The efficiency of the electrocatalytic conversion of HMF to FDCA is highly dependent on the reaction conditions. Key parameters that are optimized include the applied potential, current density, electrolyte pH, and temperature.

Applied Potential: The potential at which the electrolysis is carried out is crucial. For example, a bio-inspired NiMn layered double hydroxide (Ni1Mn5-LDH) catalyst achieved a faradaic efficiency of 97% for FDCA production at an applied potential of 1.4 V (versus a reversible hydrogen electrode, RHE). rsc.org In another study using a 3D hierarchical Cu(OH)2@Ni3Co1-LDH architecture, a 98.64% yield of FDCA was achieved at a low working potential of 1.0 V vs. RHE. nih.gov

Electrolyte pH: The pH of the electrolyte solution significantly influences the reaction pathway and product selectivity. Oxidation of HMF is typically performed under basic (alkaline) conditions. acs.orgnih.gov However, this necessitates a subsequent pH shift with acid to precipitate and separate the FDCA product, which can increase costs and generate salt waste. nih.gov To address this, studies have explored performing the electrochemical oxidation in acidic media. Using a manganese oxide (MnOx) anode in a pH 1 H2SO4 solution, a FDCA yield of 53.8% was achieved, with the significant advantage of FDCA precipitating spontaneously from the reaction solution. nih.gov

Current Density and CO2 Flow Rate: In alternative synthesis routes, such as the electrochemical carboxylation of furfural derivatives, parameters like current density and CO2 flow rate are critical. In one such study, the Faradaic efficiency for FDCA reached a maximum of 48.7% at a current density of 5 mA/cm2 and was observed to decrease as the current density increased. acs.org The efficiency was also dependent on the CO2 injection rate, indicating that the CO2 insertion step is a key determinant. acs.org

Coupling HMF Oxidation with Cathodic Reactions

A more advanced approach involves replacing the sluggish oxygen evolution reaction (OER) in water splitting with the thermodynamically more favorable HMF oxidation. This strategy can significantly reduce the required cell voltage for hydrogen production. researchgate.netresearchgate.net For example, using a bifunctional Ni2P nanoparticle array catalyst, a two-electrode electrolyzer for simultaneous H2 and FDCA production required a voltage at least 200 mV lower than that for pure water splitting to achieve the same current density. researchgate.net

Another innovative approach is to couple HMF oxidation with the oxygen reduction reaction (ORR). A study utilizing a tea leaf-derived carbon cathode for ORR and a nickel foam anode for HMF oxidation achieved an 82% FDCA yield at a cell voltage as low as 1 V. researchgate.net This synergistic system demonstrates a sustainable and cost-effective approach by reducing energy requirements. researchgate.net

Direct Synthesis from Carbohydrates

The direct, one-pot conversion of carbohydrates into 2,5-Furandicarboxylic acid is gaining significant research interest. acs.org This approach bypasses the need to isolate and purify the intermediate HMF, which is known to be unstable and prone to degradation, leading to the formation of insoluble by-products called humins. acs.orgmdpi.com Developing catalytic systems that can efficiently handle the conversion of raw sugars or polysaccharides directly to FDCA could lead to more economically viable and streamlined production processes. nih.gov

Conversion of Fructose (B13574) and Glucose

Fructose and glucose, as readily available C6 monosaccharides from biomass, are primary feedstocks for direct FDCA synthesis. researchgate.net

From Fructose: A one-pot, two-step method has been developed where fructose is first converted to HMF and 5-acetoxymethylfurfural (AMF) in acetic acid using an Amberlyst-15 catalyst. Without intermediate purification, these products are then oxidized to FDCA using a homogeneous Co/Mn/Br catalyst, achieving a final FDCA yield of 35%. acs.org Another process reports the dehydration of fructose to HMF in a γ-valerolactone (GVL)/H2O solvent system, followed by oxidation over a heterogeneous Pt/C catalyst, resulting in a 93% yield of FDCA. nih.gov

From Glucose and Fructose Mixtures: It is often more practical to use mixtures of sugars. A bifunctional catalyst, Co3O4 anchored to a sulfonated covalent organic framework (Co3O4@COF-SO3H), has been shown to be effective for the solvent-free conversion of deep eutectic mixtures of sugars. nih.gov The acid sites on the catalyst handle the dehydration of sugars to HMF, which is then oxidized by the Co3O4 species. Using a glucose-fructose eutectic mixture, a maximum FDCA yield of 84% was obtained. nih.gov

The direct conversion from glucose is generally more challenging due to lower yields in the initial dehydration step to HMF. nih.gov

Conversion of Polysaccharides and Aldaric Acids

Extending the direct synthesis approach to more complex carbohydrates like polysaccharides and sugar-derived aldaric acids is an active area of research. acs.org

From Aldaric Acids: Aldaric acids, such as galactaric acid (also known as mucic acid), can be used as stable intermediates for FDCA synthesis. researchgate.net A simple, one-pot procedure for synthesizing 2,5-furandicarboxylic acid dimethyl ester (FDME) from galactaric acid using dimethyl carbonate (DMC) chemistry has been reported, isolating the product in a 70% yield. researchgate.net Another study demonstrated the synthesis of FDCA methyl esters in high yields from pectin-based galactaric acid using a solid acid catalyst. researchgate.net

Catalytic Systems for Direct Carbohydrate Conversion

The direct conversion of carbohydrates to FDCA is an attractive approach as it streamlines the production process and utilizes renewable feedstocks. frontiersin.orgscispace.com This one-pot reaction typically involves the dehydration of sugars to 5-hydroxymethylfurfural (HMF) followed by its oxidation to FDCA. frontiersin.org Various catalytic systems have been developed to facilitate this transformation efficiently.

Catalytic processes are favored for producing high yields of FDCA with high conversion rates. frontiersin.org Both homogeneous and heterogeneous catalysts are employed in different reaction media, including acidic, neutral, and basic conditions. frontiersin.org Oxygen (O₂) is a preferred oxidant due to its low cost and availability. frontiersin.org

Recent advancements have focused on developing robust catalysts that can perform both the dehydration and oxidation steps in a single pot. scispace.comresearchgate.net For instance, manganese oxide-based catalysts have shown effectiveness in the conversion of HMF to FDCA. rsc.org In one process, fructose is first converted to HMF with high yield using an acid catalyst, and then manganese oxide is introduced with oxygen to oxidize HMF to FDCA in situ. rsc.org

| Carbohydrate Source | Catalyst System | Key Intermediates | Reference |

| Fructose, Glucose | Acid catalyst (e.g., HCl) and MnO₂ | 5-hydroxymethylfurfural (HMF) | rsc.org |

| Sugars | Non-catalytic, catalytic (chemical or biological), or electrochemical methods | 5-hydroxymethylfurfural (HMF) | frontiersin.org |

| Fructose | Sulfonated HCP | 5-hydroxymethylfurfural (HMF) | mdpi.com |

| Fructose | Amberlyst-15 ion exchange resin | 5-hydroxymethylfurfural (HMF) | mdpi.com |

Mitigation of Humin Formation in Direct Synthesis

Several strategies are being explored to mitigate humin formation. One approach is the use of specific solvent systems, such as ionic liquids, which can enhance the stability of HMF and suppress side reactions. rsc.org Another strategy involves optimizing reaction conditions, such as temperature and catalyst choice, to favor the desired reaction pathway over humin formation. The development of catalytic systems that can efficiently convert HMF to FDCA as it is formed can also minimize its degradation to humins. acs.org

2,5-Furandicarboxylic Acid Synthesis from Furoic Acid and Derivatives

An alternative and promising route to FDCA starts from furoic acid (furan-2-carboxylic acid), which can be derived from furfural, a readily available platform chemical produced from hemicellulose. mdpi.comshokubai.org This pathway avoids the use of edible sugar feedstocks and the challenges associated with HMF stability. rsc.org

Disproportionation Reactions

The disproportionation of 2-furancarboxylic acid, also known as the Henkel reaction, is a method to produce FDCA. mdpi.com In this reaction, a salt of furoic acid, such as potassium furoate, is heated, leading to the formation of both furan (B31954) and the dipotassium salt of 2,5-furandicarboxylic acid. google.comresearchgate.net The reaction can be catalyzed by metal salts, such as those of cadmium or zinc. researchgate.net This method can also lead to the formation of other FDCA isomers, such as 2,4-FDCA. google.comresearchgate.net

Carbonylation Strategies

Carbonylation strategies offer a direct way to introduce a second carboxyl group onto the furan ring of furoic acid derivatives. One such method involves the palladium-catalyzed carbonylation of 5-bromo-furoic acid. acs.orgacs.org This process can achieve high yields of FDCA (up to 98%) in an aqueous solution. acs.orgacs.org The starting material, 5-bromo-furoic acid, is produced by the bromination of furoic acid. acs.orgacs.org A one-pot synthesis combining bromination and hydroxycarbonylation of 2-furoic acid has also been developed using a palladium catalyst, achieving a 57% yield of FDCA. researchgate.netresearchgate.net

| Starting Material | Catalyst | Reagents | Yield of FDCA | Reference |

| 5-bromo-furoic acid | Palladium catalyst | CO | 98% | acs.orgacs.org |

| 2-furoic acid | PdCl₂/Xantphos | Br₂, CO, NaOAc | 57% | researchgate.netresearchgate.net |

Carboxylation with Carbon Dioxide or Inorganic Carbonates (e.g., Cesium Carbonate)

The direct carboxylation of 2-furoic acid using carbon dioxide (CO₂) is a highly attractive and sustainable route to FDCA. rsc.org This reaction is typically promoted by the use of alkali metal carbonates, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in the absence of a solvent. rsc.orgshokubai.org A mixture of the alkali salt of 2-furoic acid and the alkali carbonate is heated under a CO₂ atmosphere to form the dicarboxylate salt of FDCA, which is then protonated to yield the final product. rsc.orgshokubai.org

High yields have been achieved using cesium salts. rsc.org More recent research has shown that blends of potassium and cesium carbonates can also be effective, which is economically advantageous. rsc.org Removing water, a by-product of the reaction, has been found to be crucial for suppressing decomposition pathways. rsc.org An 89% isolated yield of pure FDCA has been demonstrated on a 1-mole scale using a fixed-bed flow reactor. rsc.org

Biocatalytic Routes from Furoic Acid

Biocatalytic methods for FDCA synthesis are gaining attention due to their potential for high selectivity and mild reaction conditions. nih.gov An artificial enzymatic pathway has been designed to produce FDCA from furfural via 2-furoic acid. nih.gov This pathway utilizes an oxidase to convert furfural to 2-furoic acid and a prenylated flavin mononucleotide (prFMN)-dependent reversible decarboxylase to carboxylate 2-furoic acid to FDCA. nih.govresearchgate.net

The reversible decarboxylase, identified as HmfF, can catalyze the carboxylation of furoic acid at elevated CO₂ concentrations. acs.org Whole-cell biocatalysts, such as Escherichia coli co-expressing the necessary enzymes, have been successfully used to produce FDCA from furfural in a one-pot reaction. nih.gov While yields are currently modest, this approach represents a promising avenue for the sustainable production of FDCA. acs.org

Alternative Feedstocks and Precursors for 2,5-Furandicarboxylic Acid (beyond HMF and Furoic Acid)

While the oxidation of HMF is a well-established route to FDCA, challenges related to HMF's stability and production costs have encouraged the exploration of alternative precursors. rsc.org These alternative feedstocks offer potential advantages in terms of availability, cost, and process simplification.

Galactaric acid, a dicarboxylic acid derivable from pectin-rich biomass, has emerged as a promising non-furanic starting material for the synthesis of 2,5-furandicarboxylic acid dimethyl ester (FDME), a stable and easily purifiable derivative of FDCA. mdpi.comdntb.gov.ua Research has demonstrated the feasibility of a one-pot synthesis of FDME from galactaric acid using dimethyl carbonate (DMC) as both a green solvent and a reagent. unive.it This approach, often catalyzed by acidic resins like Amberlyst-36, can achieve high yields of FDME. unive.itrsc.org

One reported method involves heating galactaric acid with dimethyl carbonate in the presence of an acidic heterogeneous catalyst in a stainless steel autoclave. unive.itrsc.org Under optimized conditions, this process has been shown to produce FDME in yields of up to 70%. unive.itresearchgate.net Another approach utilizes iron(III) sulfate as an inexpensive Lewis acid catalyst with dimethyl carbonate, also achieving a 70% yield of FDME. mdpi.com The reaction proceeds through a series of dehydration and esterification steps to form the stable furan ring and the diester functionalities.

| Catalyst | Solvent/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-36 | Dimethyl Carbonate | 200 | 2 | 70 | unive.itrsc.org |

| Iron(III) Sulfate | Dimethyl Carbonate | 200 | 8 | 70 | mdpi.com |

5-Acetoxymethylfurfural (AMF) has been identified as a viable alternative to HMF for the production of FDCA. mdpi.com AMF can be synthesized from carbohydrates and shares the versatile reactivity of HMF. mdpi.com A key advantage of using AMF is that it can circumvent some of the stability issues associated with HMF, potentially leading to higher process efficiency. mdpi.com

The conversion of AMF to FDCA typically involves a one-pot, two-step process. acs.org In the first step, a carbohydrate source like fructose is converted to a mixture of HMF and AMF in a solvent such as acetic acid, often using a solid acid catalyst like Amberlyst-15. acs.org Subsequently, this mixture is subjected to catalytic oxidation using systems like Co/Mn/Br catalysts in the presence of air or oxygen to yield FDCA. acs.org This integrated approach has been reported to achieve an 82% yield of FDCA from AMF. mdpi.com

2,5-Diformylfuran (DFF) is a key intermediate in the oxidation pathway of HMF to FDCA. encyclopedia.pubnih.gov The synthesis of FDCA can, therefore, be viewed as a two-stage oxidation process where HMF is first oxidized to DFF, which is then further oxidized to FDCA. acs.orgresearchgate.net The selective synthesis of DFF and its subsequent conversion to FDCA are critical steps in this route.

Various catalytic systems have been developed to facilitate the aerobic oxidation of HMF to DFF and then to FDCA. For instance, a magnetic catalyst, ZnFe1.65Ru0.35O4, has been shown to be effective in this transformation. acs.org By carefully controlling the reaction conditions, such as temperature and solvent, it is possible to selectively obtain either DFF or FDCA. A high yield of DFF (93.5%) can be achieved in dry DMSO, while a high yield of FDCA (91.2%) can be obtained in a mixture of water and DMSO. acs.org The conversion of DFF to FDCA involves the oxidation of the two aldehyde groups to carboxylic acid groups. researchgate.net

| Catalyst | Starting Material | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| ZnFe1.65Ru0.35O4 | HMF | DFF | DMSO | 110 | 4 | 93.5 | acs.org |

| ZnFe1.65Ru0.35O4 | HMF | FDCA | H2O/DMSO | 130 | 16 | 91.2 | acs.org |

One innovative approach involves a coupled process of ultrasonic-assisted dilute acid pretreatment of lignocellulosic biomass followed by oxidation using manganese dioxide (MnO2). nih.gov This method has been reported to directly produce FDCA from raw biomass with a yield of up to 52.1% under optimized conditions. nih.gov The process leverages the catalytic activity of MnO2 to facilitate the conversion of biomass-derived intermediates to FDCA. nih.gov

Process Intensification and Integration for 2,5-Furandicarboxylic Acid Production

Integrated processes that combine the synthesis of FDCA with its separation and purification are gaining increasing attention. A significant challenge in FDCA production is the separation of the product from the reaction mixture, which often contains catalysts, unreacted starting materials, and byproducts.

One approach to integrated synthesis and separation is the direct, one-pot conversion of fructose to FDCA. acs.org In this method, fructose is first dehydrated to HMF and its derivatives, which are then oxidized in the same reaction vessel to FDCA. acs.org This eliminates the need for an intermediate separation step for HMF. Subsequent separation of FDCA can be achieved through crystallization and purification techniques. For instance, the production of FDCA from the enzymatic hydrolysate of Miscanthus has been demonstrated, followed by separation and purification of the produced FDCA by simple precipitation and activated carbon treatment, achieving a purity of up to 98%. elsevierpure.com

Another example of process integration involves the use of biphasic solvent systems. In such systems, the dehydration of sugars to HMF occurs in an aqueous phase, and the HMF is continuously extracted into an organic phase. This in-situ extraction protects the HMF from degradation and facilitates its subsequent conversion to FDCA. The development of such integrated systems is crucial for the realization of large-scale, cost-effective production of bio-based FDCA.

Solvent Recovery and Recycling in 2,5-Furandicarboxylic Acid Production Systems

The economic and environmental viability of 2,5-Furandicarboxylic acid (FDCA) production is significantly influenced by the efficient management of solvents. Solvents are crucial for dissolving reactants like 5-hydroxymethylfurfural (HMF), facilitating the reaction, and separating the final FDCA product. Consequently, robust solvent recovery and recycling protocols are integral to developing sustainable and cost-effective industrial-scale FDCA synthesis.

Various solvent systems are employed in the catalytic oxidation of HMF to FDCA, each with distinct properties and associated recovery methodologies. Water is a commonly used solvent due to its low cost and environmental compatibility. rsc.org In aqueous systems, FDCA's low solubility at cooler temperatures allows for its separation via crystallization, after which the water can be recycled back into the process. nih.gov

Advanced solvent systems are also being explored. Ionic liquids have been investigated for the conversion of fructose to HMF and then to FDCA. mdpi.com A key advantage of ionic liquids is their potential for easy precipitation and isolation, which facilitates solvent recycling and contributes to a greener process. mdpi.com Similarly, γ-valerolactone (GVL) in a binary system with water (GVL/H₂O) has been shown to be effective. nih.gov In this system, FDCA can be separated through crystallization upon cooling, allowing for the recycling of the GVL/H₂O solvent. nih.gov

Other strategies involve multi-solvent systems where different solvents are used for reaction and extraction. For instance, a high-boiling polar solvent can be used for the HMF oxidation reaction, followed by an extraction step with a lower-boiling solvent to separate unreacted intermediates and the high-boiling solvent from the aqueous phase containing FDCA salts. google.com Both the extraction solvent and the high-boiling solvent can then be separated, typically by distillation, and recycled with high efficiency, with reported recycling ratios between 40% and 99%. google.com

Below is a table summarizing various solvent systems and their recovery methods in FDCA production.

| Solvent System | Primary Reactant(s) | Recovery / Recycling Method | Reported Efficiency / Findings |

| Acetic Acid / Water | 5-Hydroxymethylfurfural (HMF) | Filtration and recycling of mother liquor | Reduces fresh water and acetic acid feed by 96.45% and 97.24%, respectively. cetjournal.it |

| Water | 5-Hydroxymethylfurfural (HMF) | Crystallization of FDCA and reuse of water | Effective due to low FDCA solubility in cold water and low solvent cost. rsc.orgnih.gov |

| High-Boiling Polar Solvent & Extraction Solvent | 5-Hydroxymethylfurfural (HMF) | Distillation to separate solvents after extraction | Recycling ratio for both solvents can range from 40% to 99%. google.com |

| γ-Valerolactone (GVL) / Water | Fructose / HMF | Crystallization of FDCA upon cooling | Allows for facile product separation and solvent recycling. nih.gov |

| Ionic Liquids | Fructose / HMF | Precipitation and isolation of the ionic liquid | Facilitates solvent recycling, contributing to a greener process. mdpi.com |

| Sulfolane / Water | 5-Hydroxymethylfurfural (HMF) | Catalyst filtration and reuse of solvent blend | Promising for one-pot synthesis from biomass, though catalyst stability can vary. acs.org |

Minimization of Energy Consumption in Production Processes

Reducing energy consumption is a critical objective in optimizing the production of 2,5-Furandicarboxylic acid (FDCA) to enhance its economic competitiveness and sustainability profile. The primary route to FDCA, the oxidation of 5-hydroxymethylfurfural (HMF), often involves energy-intensive conditions, such as high temperatures and pressures. acs.orgacs.orgrsc.org Therefore, advanced methodologies focus on process intensification, catalyst efficiency, and energy integration.

A significant portion of energy usage in certain FDCA production configurations is linked to the air compressor, especially when air is used as the oxidant. cetjournal.it In one simulated process, the air compressor accounted for 63.52% of the total energy consumption due to the high volume of excess air required to achieve high HMF conversion. cetjournal.it Strategies to mitigate this include using multi-stage compressors or switching the oxidant from air to pure oxygen, which can substantially lower the energy demand of compression. cetjournal.it

Process intensification, particularly the shift from conventional batch reactors to continuous-flow systems, presents a major opportunity for energy savings. acs.org Continuous packed-bed or tubular reactors can significantly enhance mass transfer between reactants, leading to drastically reduced reaction times and milder operating conditions. acs.orgnih.gov For example, high FDCA yields (81.5% to 86.4%) have been achieved at atmospheric pressure and moderate temperatures (75-90°C) in continuous reactors, with residence times as short as 0.285 seconds. acs.orgnih.gov This contrasts sharply with batch reactors, which may require hours and pressures up to 20 bar to achieve similar yields. acs.orgacs.org The elimination of high-pressure equipment and the reduction in reaction duration directly translate to lower energy consumption and operating costs. acs.org

Catalyst development also plays a pivotal role. The use of highly active and selective catalysts, such as certain platinum or ruthenium-based systems, allows the oxidation reaction to proceed efficiently under less severe conditions. acs.orgfinancialcontent.com By optimizing catalysts, it is possible to lower the required temperature and pressure, thereby reducing the energy input for heating and pressurization. financialcontent.com

Further energy reduction can be achieved by optimizing process parameters such as substrate concentration and pH. financialcontent.com Operating at higher concentrations, when solvent systems permit, reduces the volume of solvent to be heated and processed per unit of FDCA produced. nih.gov Life cycle assessments confirm that industrial-scale processes benefit from better resource and energy efficiency compared to laboratory-scale production due to factors like advanced catalysts and continuous-flow reactors. financialcontent.com

The following table outlines key strategies and their impact on reducing energy consumption in FDCA production.

| Strategy | Method / Technology | Impact on Energy Consumption | Key Findings |

| Oxidant Management | Use of pure oxygen instead of air; multi-stage compressors | Reduces significant energy load from air compression. | In one model, the air compressor was the highest energy consumer (63.52% of total). cetjournal.it |

| Process Intensification | Shift from batch to continuous-flow reactors (e.g., packed-bed) | Lowers reaction time, temperature, and pressure requirements. | Achieved 86.4% FDCA yield at atmospheric pressure with a residence time of 0.285 seconds. nih.gov |

| Catalyst Optimization | Development of highly active heterogeneous catalysts (e.g., Ru/C, Pt/C) | Enables reactions under milder conditions (lower temperature and pressure). acs.orgfinancialcontent.com | Advanced catalysts minimize by-products and energy use in industrial processes. financialcontent.com |

| Reaction Condition Optimization | Increasing substrate concentration; adjusting pH | Reduces the energy needed to heat and handle large solvent volumes. nih.govfinancialcontent.com | A GVL/H₂O system allowed for higher HMF concentrations, improving process economics. nih.gov |

| Feedstock Selection | Using renewable feedstocks like thermal algal hydrolyzate | Lowers overall energy footprint by avoiding fossil fuel-based starting materials. | Utilizing waste lignocellulosic biomass can lower production costs and energy use. financialcontent.com |

Polymerization Science and Material Innovation with 2,5 Furandicarboxylic Acid

2,5-Furandicarboxylic Acid as a Monomer for Bio-based Polymers

2,5-Furandicarboxylic acid (FDCA), a chemical compound identified by EINECS number 279-604-3, has emerged as a crucial platform chemical for the synthesis of bio-based polymers. mdpi.comnih.govmdpi.com Derived from renewable biomass resources such as C6 sugars, FDCA is considered a sustainable alternative to petroleum-derived terephthalic acid (TPA), a major component in plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comncsu.eduhilarispublisher.com The structural similarity between FDCA and TPA allows for the production of furan-based polyesters with properties comparable or even superior to their fossil-based counterparts. mdpi.comhilarispublisher.com This has driven significant interest in FDCA as a versatile building block for a new generation of sustainable plastics, including polyesters, polyamides, and polyurethanes, positioning it as a key component in the shift towards a green economy. mdpi.commdpi.commdpi.comgoogle.com The development of efficient methods to produce FDCA from biomass has been a focus of research, aiming to overcome the drawbacks of classical production methods and enable industrial-scale manufacturing. mdpi.comnih.gov

Synthesis of Poly(ethylene furanoate) (PEF)

Poly(ethylene furanoate) (PEF) is a bio-based polyester (B1180765) synthesized from FDCA and ethylene (B1197577) glycol. mdpi.com It has garnered significant attention from both academia and industry as a 100% bio-based substitute for PET, primarily for applications like food and beverage packaging. mdpi.commdpi.com PEF exhibits superior barrier properties to gases like oxygen and carbon dioxide, and to water, when compared to PET. mdpi.commdpi.com

Polycondensation of 2,5-Furandicarboxylic Acid and Ethylene Glycol

The most common method for synthesizing PEF is a two-stage melt polycondensation process. mdpi.comrsc.org

Esterification: In the first stage, 2,5-Furandicarboxylic acid (FDCA) and an excess of ethylene glycol (EG) are heated under a nitrogen atmosphere. mdpi.com Typical molar ratios of FDCA to EG are around 1:2.1. mdpi.com The reaction mixture is heated incrementally to temperatures ranging from 170 °C to 210 °C. mdpi.com This stage produces oligomers and water, which is removed from the system.

Polycondensation: In the second stage, a catalyst, such as antimony trioxide, is introduced. mdpi.com A vacuum is applied, and the temperature is increased further, typically to between 250 °C and 260 °C. mdpi.com The viscosity of the mixture increases as the polymer chains grow. This high-temperature, high-vacuum step is crucial for achieving a high molecular weight polymer. mdpi.com

A significant challenge in this process is the potential for thermo-oxidative degradation and discoloration of the polymer due to the high temperatures and long reaction times (up to 8-10 hours) required. mdpi.com Research has focused on optimizing catalysts and reaction conditions to produce high molecular weight PEF more efficiently. mdpi.comresearchgate.net It has been found that starting with FDCA is more effective than using its dimethyl ester (DMFD) for producing PEF with a higher molecular weight. mdpi.com

Ring-Opening Polymerization (ROP) Approaches

Ring-Opening Polymerization (ROP) has been developed as an alternative to melt polycondensation to address issues like thermal degradation and long reaction times. mdpi.comfrontiersin.org This method involves the synthesis of cyclic oligomers of FDCA and ethylene glycol, which are then polymerized. mdpi.comupc.eduresearchgate.net

The ROP process offers several advantages:

Milder Conditions: It proceeds under milder reaction conditions and with shorter residence times, which helps to prevent polymer degradation and discoloration. mdpi.com

High Molecular Weight: ROP can yield polymers with high molecular weights (above 30 kg/mol ) and high conversion rates (>95%) in a much shorter time frame, often less than 30 minutes. mdpi.comfrontiersin.org

Bottle-Grade PEF: This technique has been shown to produce colorless, high-molecular-weight PEF that meets the specifications for bottle-grade plastic. mdpi.comfrontiersin.org

The cyclic oligoesters used for ROP can be obtained in high yields through methods like high dilution condensation or thermal cyclodepolymerization. upc.eduresearchgate.net ROP of these cyclic oligomers, often catalyzed by compounds like tin(II) octoate, produces PEF with thermal properties that are in full agreement with those of PEF obtained via melt polycondensation. upc.eduresearchgate.net

Development of Poly(butylene 2,5-furandicarboxylate) (PBF)

Poly(butylene 2,5-furandicarboxylate) (PBF) is another important furan-based polyester, synthesized from FDCA and 1,4-butanediol (B3395766) (BDO). ncsu.edumdpi.com It is considered the bio-based counterpart to the petroleum-based engineering plastic poly(butylene terephthalate) (PBT). ncsu.eduresearchgate.net

PBF is typically synthesized via a two-stage melt polycondensation method, similar to PEF. ncsu.edumdpi.com The process involves an initial esterification of FDCA and BDO, followed by a polycondensation step under high temperature and vacuum to achieve a high molecular weight polymer. researchgate.net Research has demonstrated the successful synthesis of PBF with a high degree of polymerization. researchgate.net

PBF exhibits good thermal stability and mechanical properties, with a melting point around 170-172 °C and a glass transition temperature of about 36 °C. ncsu.edumdpi.com It has a high tendency to crystallize and can be drawn into continuous fibers from its melt. researchgate.net The crystal structure of PBF is similar to that of PBT, possessing two different crystalline forms (α and β phases). ncsu.edumdpi.com These properties make PBF a promising renewable material for applications where engineering plastics are required. mdpi.com

Copolyester and Polymer Blend Research utilizing 2,5-Furandicarboxylic Acid

To expand the range of properties and applications for furan-based polymers, significant research has been conducted on creating copolyesters and polymer blends. ncsu.edunih.gov By introducing other monomers during polymerization (copolyesterification) or by mixing furan-based polymers with other existing polymers (blending), materials with tailored characteristics can be developed. ncsu.edumdpi.com For example, blending furan-based polyesters like PEF and PBF with polymers such as PET, polylactic acid (PLA), and polycarbonate (PC) has been explored to modify properties like miscibility, crystallinity, and mechanical performance. nih.gov Copolyesters have been synthesized by incorporating monomers like adipic acid, dimerized fatty acids, and various diols to enhance flexibility or biodegradability. ncsu.edu

Isosorbide (B1672297) and 2,5-Furandicarboxylic Acid-Based Copolyesters

A notable area of research is the development of copolyesters using FDCA and isosorbide, a rigid bio-based diol derived from sorbitol. mdpi.comgoogle.com The incorporation of the rigid isosorbide structure into the polymer backbone significantly influences the material's properties. list.luresearchgate.net

A study on poly(isosorbide furanoate-co-azelate) copolyesters, synthesized via melt polycondensation, showed that including FDCA units led to a substantial increase in the glass transition temperature (Tg). list.lu By varying the molar content of FDCA, the Tg could be tuned over a wide range, from 9.2 °C to 91.1 °C. list.lu This allows for the creation of completely amorphous materials with high thermal stability, suitable for applications requiring high Tg values. list.lu

Similarly, research on poly(isosorbide 2,5-furandicarboxylate-co-dodecanedioate) copolyesters demonstrated that increasing the FDCA content enhanced thermal stability (up to 330°C) and raised the glass transition temperature from approximately 9°C to 60°C. researchgate.netua.ptmdpi.com These studies highlight that copolymerization with isosorbide is an effective strategy to create novel, fully bio-based furanic copolyesters with tunable thermal properties. list.luua.pt

Data Tables

Table 1: Thermal Properties of FDCA-Based Homopolymers

| Polymer | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Source |

| Poly(ethylene furanoate) (PEF) | 87 °C | 211.9 °C | mdpi.com |

| Poly(propylene furanoate) (PPF) | 55.5 °C | 173.6 °C | mdpi.com |

| Poly(butylene furandicarboxylate) (PBF) | 39.0 °C | 168.8 °C | mdpi.com |

Table 2: Effect of Comonomers on Glass Transition Temperature (Tg) of FDCA-Based Copolyesters

| Copolyester System | Comonomer | Tg of Homopolymer | Tg of Copolyester | Source |

| PEF-based | 10% CBDO | 87.0 °C | 91.1 °C | mdpi.com |

| PPF-based | 10% CBDO | 55.5 °C | 63.5 °C | mdpi.com |

| PBF-based | 10% CBDO | 39.0 °C | 43.5 °C | mdpi.com |

| Poly(isosorbide azelate)-based | FDCA | 9.2 °C | up to 91.1 °C | list.lu |

| Poly(isosorbide dodecanedioate)-based | FDCA | ~9 °C | up to 60 °C | ua.pt |

| CBDO: 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) |

Copolymers with Succinic Acid and Dimerized Fatty Acids

The versatility of 2,5-Furandicarboxylic acid (FDCA) as a bio-based monomer is further exemplified in its copolymerization with other diacids, such as succinic acid and dimerized fatty acids. This approach allows for the fine-tuning of polymer properties, balancing the rigidity of the furan (B31954) ring with the flexibility of aliphatic chains to create materials with a wide spectrum of characteristics, from rigid thermoplastics to flexible elastomers.

Copolymerization of FDCA with succinic acid has been a subject of significant research to enhance biodegradability and modify thermomechanical properties. mdpi.comacs.org The introduction of succinate (B1194679) units into the polyester backbone disrupts the chain regularity, which can lead to materials with tailored crystallinity and melting points. For instance, poly(butylene succinate-co-butylene furandicarboxylate) (PBSF) copolyesters have been synthesized across a full composition range. nih.govresearchgate.net These random copolymers, prepared via esterification and polycondensation, exhibit a tunable property profile. nih.govresearchgate.net As the content of butylene furandicarboxylate (BF) units increases, the glass transition temperature (Tg) rises steadily. nih.govresearchgate.net The mechanical properties are also highly dependent on the composition, with tensile modulus ranging from 360 to 1800 MPa and tensile strength from 20 to 35 MPa. nih.gova-z.lu This allows for the creation of materials that are either crystalline polymers or nearly amorphous elastomers with high elongation (around 600%). nih.govresearchgate.net

Similarly, poly(ethylene 2,5-furandicarboxylate-co-ethylene succinate) (PEFS) copolymers have been synthesized through melt polycondensation. researchgate.netresearchgate.net These fully biomass-based copolymers have shown high number-average molecular weights and are thermally stable at temperatures above 300°C. researchgate.netresearchgate.net The crystal structure of these copolymers is influenced by the percentage of ethylene furanoate (EF) units, resembling that of poly(ethylene succinate) (PES) at low EF content and that of poly(ethylene furandicarboxylate) (PEF) at high EF content. researchgate.net

The incorporation of dimerized fatty acids, which are long-chain, flexible, and bio-based, into FDCA polyesters introduces soft segments that can significantly alter the material's properties. researchgate.netncsu.edu This strategy has been employed to create multiblock copolymers with elastomeric behavior. For example, poly(butylene 2,5-furanoate)-block-(dimerized fatty acid) (PBF-b-FAD) copolymers have been successfully synthesized. ncsu.edursc.org These materials exhibit a microphase-separated structure where the rigid PBF segments act as physical crosslinks within a flexible matrix of dimerized fatty acid diol (FADD). ncsu.edu The resulting furan-aromatic copolyesters display a range of physical properties that can be controlled by the ratio of rigid to soft segments and by thermal treatment. ncsu.edu

Enzymatic catalysis, using enzymes like Candida antarctica lipase (B570770) B (CAL-B), has emerged as a more environmentally friendly method for synthesizing these copolymers. chemrxiv.orgresearchgate.net This approach has been used to produce furan-based block copolymers from dimethyl 2,5-furandicarboxylate (DMFDCA), various α,ω-aliphatic linear diols, and a bio-based dilinoleic diol (DLD). chemrxiv.orgresearchgate.net The resulting copolymers, such as poly(alkyl furanoate)-co-(dilinoleic furanoate), demonstrate that the properties of the final material are significantly influenced by the chain length of the diol used for the hard segment. chemrxiv.orgresearchgate.netlist.lu

Interactive Data Table: Properties of 2,5-FDCA Copolymers with Succinic Acid

| Copolymer | Composition (molar %) | Tg (°C) | Tm (°C) | Tensile Modulus (MPa) | Elongation at Break (%) |

| PBSF | 10% BF | - | 104 | 370 | 230 |

| PBSF | 40% BF | ↑ | ↓ | ↓ | ↑ (~600) |

| PBSF | >50% BF | ↑ | ↑ | ↑ | ↓ |

| PEFS | 11.98% EF | - | Varies | - | - |

| PEFS | 91.32% EF | - | Varies | - | - |

| PNSF | 50-70% NF | - | ↓ | >1000 | - |

Interactive Data Table: Properties of 2,5-FDCA Copolymers with Dimerized Fatty Acids

| Copolymer | Rigid Segment | Soft Segment | Synthesis Method | Key Properties |

| PBF-b-FAD | PBF | FADD | Melt Polycondensation | Tunable mechanical properties, elastomeric behavior |

| PEF-b-FADD | PEF | FADD | Melt Polycondensation | Multiblock structure, influenced by rigid/soft segment ratio |

| PTF-b-FADD | PTF | FADD | Melt Polycondensation | Governed by PTF to FADD ratio |

| Poly(alkyl furanoate)-co-(dilinoleic furanoate) | Poly(alkyl furanoate) | DLF | Enzymatic Catalysis (CAL-B) | Properties depend on diol chain length |

Note: Data is compiled from multiple sources. researchgate.netncsu.edursc.orgchemrxiv.orgresearchgate.nethilarispublisher.com

Research into Novel 2,5-Furandicarboxylic Acid-Derived Polyesters

The exploration of novel polyesters derived from 2,5-Furandicarboxylic acid (FDCA) is a rapidly advancing field, driven by the quest for high-performance, sustainable materials that can replace petroleum-based plastics. mdpi.commdpi.comresearchgate.net Research efforts are largely focused on the synthesis of copolyesters by incorporating various comonomers, particularly cyclic diols, to enhance properties such as glass transition temperature (Tg), transparency, and mechanical strength. mdpi.comresearchgate.net

One significant area of research involves the copolymerization of FDCA with rigid cyclic diols like 1,4-cyclohexanedimethanol (B133615) (CHDM) and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). mdpi.comresearchgate.net The incorporation of these bulky rings into the polyester backbone disrupts chain packing and can transform a semi-crystalline polymer into a completely amorphous one, which is often desirable for applications requiring high transparency. mdpi.comresearchgate.net For example, the modification of poly(ethylene 2,5-furandicarboxylate) (PEF), poly(propylene 2,5-furandicarboxylate) (PPF), and poly(butylene 2,5-furandicarboxylate) (PBF) with CBDO has been shown to increase their glass transition temperatures and improve toughness. researchgate.net Specifically, introducing just 10% of CBDO units can render PEF and PPF completely amorphous, leading to enhanced transparency. researchgate.net

Another avenue of research is the synthesis of fully bio-based polyesters by combining FDCA with other renewable monomers. Novel polyesters have been synthesized from FDCA and 2,3-butanediol, resulting in materials with high thermal stability (up to 270–300 °C) and glass transition temperatures between 70 and 110 °C. researchmap.jp Some of these materials have achieved molecular weights that make them suitable for applications like hot-fill containers. researchmap.jp

Furthermore, the synthesis of high-performance aromatic polyesters has been achieved by polymerizing FDCA with diacetoxybenzenes. acs.org These polyesters exhibit good thermal stability and mechanical properties that are comparable to common aromatic polyesters, with some compositions showing thermotropic liquid crystalline behavior. acs.org The development of fully bio-based homopolyesters of FDCA with high molecular weights using glycols of varying lengths has also been a focus, yielding materials with high thermal stability and excellent barrier properties suitable for sustainable packaging.

The overarching goal of this research is to leverage the unique chemical structure of FDCA to create a new generation of polyesters with a wide array of functional properties, from rigid and strong to flexible and tough, all while adhering to the principles of green chemistry and sustainability. mdpi.com

Interactive Data Table: Properties of Novel 2,5-FDCA-Derived Polyesters

| Comonomer | Resulting Polyester | Key Findings | Potential Applications |

| 1,4-Cyclohexanedimethanol (CHDM) | Poly(alkylene-co-1,4-cyclohexanedimethylene 2,5-furandicarboxylate) | Can be varied from amorphous to highly crystalline; increased toughness. mdpi.commdpi.com | High-transparency packaging, engineering plastics. mdpi.com |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) | Poly(alkylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol 2,5-furandicarboxylate) | Increased Tg, amorphous structure, high transparency, good toughness. researchgate.net | Transparent packaging, high-performance plastics. researchgate.net |

| 2,3-Butanediol | Poly(2,3-butylene 2,5-furandicarboxylate) | High thermal stability (up to 300°C), Tg between 70-110°C. researchmap.jp | Coating applications, hot-fill containers. researchmap.jp |

| Diacetoxybenzenes | Aromatic Polyesters | Good thermal stability, tunable phase transition, liquid crystallinity. acs.org | High-performance films. acs.org |

| Various Glycols (C3-C6) | High Molecular Weight Homopolyesters | High thermal stability, outstanding barrier performance, tunable mechanical properties. | Sustainable packaging. |

Table of Compound Names

| Abbreviation/Common Name | Chemical Name |

| FDCA | 2,5-Furandicarboxylic acid |

| PBSF | Poly(butylene succinate-co-butylene furandicarboxylate) |

| BF | Butylene furandicarboxylate |

| PEFS | Poly(ethylene 2,5-furandicarboxylate-co-ethylene succinate) |

| EF | Ethylene furanoate |

| PES | Poly(ethylene succinate) |

| PBF-b-FAD | Poly(butylene 2,5-furanoate)-block-(dimerized fatty acid) |

| FADD | Dimerized fatty acid diol |

| DMFDCA | Dimethyl 2,5-furandicarboxylate |

| CAL-B | Candida antarctica lipase B |

| DLD | Dilinoleic diol |

| DLF | Dilinoleic furanoate |

| CHDM | 1,4-Cyclohexanedimethanol |

| CBDO | 2,2,4,4-Tetramethyl-1,3-cyclobutanediol |

| PEF | Poly(ethylene 2,5-furandicarboxylate) |

| PPF | Poly(propylene 2,5-furandicarboxylate) |

| PBF | Poly(butylene 2,5-furandicarboxylate) |

| PET | Polyethylene terephthalate |

| PBT | Poly(butylene terephthalate) |

| TPA | Terephthalic acid |

| SA | Succinic acid |

| BDO | 1,4-Butanediol |

| PNSF | Poly(neopentyl glycol succinate/furandicarboxylate) |

| PTF | Poly(trimethylene 2,5-furanoate) |

| EG | Ethylene glycol |

| TBT | Tetrabutyl titanate |

Environmental and Economic Sustainability Assessments of 2,5 Furandicarboxylic Acid Processes

Life Cycle Assessment (LCA) of 2,5-Furandicarboxylic Acid Production

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction to processing, manufacturing, use, and disposal. For 2,5-Furandicarboxylic acid (FDCA), a bio-based chemical building block, LCA studies are crucial for verifying its "green" credentials compared to traditional petrochemicals. rsc.orgrsc.org These assessments analyze factors such as energy consumption, greenhouse gas emissions, and resource depletion across the entire production chain. repec.orgrsc.orgresearchgate.net

Comparative Environmental Impact with Petroleum-Derived Counterparts (e.g., Terephthalic Acid)

FDCA is positioned as a renewable substitute for petroleum-based monomers like terephthalic acid (TPA), which is a primary component of PET plastic. rsc.orgsugar-energy.comacs.orgmdpi.com Comparative LCA studies consistently show that FDCA and its derived polymer, polyethylene (B3416737) furanoate (PEF), offer significant environmental advantages over TPA and PET.

One of the most notable benefits is the reduction in greenhouse gas (GHG) emissions. rsc.org The production of bio-based plastics from FDCA captures carbon dioxide that was absorbed by the plant biomass during its growth, contributing to a more balanced carbon cycle. sugar-energy.comsugar-energy.com Studies indicate that substituting TPA with FDCA could reduce GHG emissions associated with polymer production by more than half. rsc.org Specifically, producing polyethylene furanoate (PEF) from FDCA can lower non-renewable energy use by 40% to 50% and reduce GHG emissions by 45% to 55% compared to petroleum-based PET. avantium.com Another assessment found that PEF bottles can achieve a 35% reduction in carbon footprint compared to fossil-based PET bottles. bioplasticsmagazine.com

In terms of resource depletion, biomass-derived FDCA production demonstrates a lower fossil depletion impact (53% lower in one study) than TPA production. acs.org However, some analyses suggest that while FDCA-based products may offer lower CO2 emissions, this can be offset by an increase in environmental impacts in other categories, such as land use and eutrophication, depending on the feedstock and process specifics. rsc.orgacs.org The environmental risk associated with the FDCA production chain is generally considered low, although the intermediate compound 5-hydroxymethylfurfural (B1680220) (HMF) can pose some ecotoxicological risks. rsc.org

Interactive Data Table: Environmental Impact Comparison of FDCA vs. TPA

| Impact Category | Bio-based FDCA/PEF Performance vs. Petrochemical TPA/PET | Source(s) |

| Greenhouse Gas Emissions | 35% to 55% reduction | rsc.orgavantium.combioplasticsmagazine.com |

| Non-Renewable Energy Use | 40% to 50% reduction | avantium.com |

| Fossil Depletion | 53% lower impact | acs.org |

| Carbon Footprint | Generally lower | sugar-energy.comsugar-energy.com |

Evaluation of Feedstock Pathways (e.g., Lignocellulosic Biomass Conversion)

FDCA is synthesized from sugars, such as fructose (B13574) and glucose, which can be sourced from various forms of biomass. rsc.orgsugar-energy.comresearchgate.netdntb.gov.ua These feedstocks include first-generation sources like starch and high-fructose corn syrup, as well as second-generation lignocellulosic biomass. rmit.edu.vnsci-hub.se Lignocellulosic biomass, which includes agricultural residues and wood, is considered a particularly promising feedstock because it is abundant and does not compete with food crops. repec.orgnih.govacs.orgcam.ac.uk

Impact of Energy Sources on Environmental Footprint

Process optimization techniques, such as heat integration using pinch analysis, can dramatically lower energy consumption. rsc.orgacs.org For instance, one study demonstrated that implementing a heat pump and performing heat integration could reduce the heating requirement in an FDCA production process by 66.3%. repec.orgresearchgate.net Furthermore, the choice of oxidant, such as using air versus pure oxygen in the HMF oxidation step, can also impact the process's total energy consumption. cetjournal.it The geographical location of the production facility also plays a role, as the local energy grid's composition (i.e., the percentage of renewable energy) directly influences the LCA results. bioplasticsmagazine.com

Techno-Economic Analysis (TEA) of 2,5-Furandicarboxylic Acid Production

Techno-economic analysis (TEA) is used to assess the economic viability of a chemical process by evaluating capital and operating costs, identifying major cost drivers, and determining the minimum selling price (MSP) required for profitability. repec.orgacs.orgresearchgate.netrmit.edu.vn For FDCA, TEA is essential to determine if its bio-based production can compete with the established and highly optimized production of petroleum-derived counterparts like TPA. rsc.orgnih.gov

Cost Drivers and Economic Feasibility of Industrial-Scale Production

The economic feasibility of industrial-scale FDCA production is influenced by several key factors. A primary cost driver is the price of the feedstock, whether it is sugars like fructose or the intermediate HMF. rsc.orgrsc.orgacs.orgresearchgate.netdntb.gov.ua The high cost and instability of HMF are frequently cited as significant economic hurdles. researchgate.netdntb.gov.uagrandviewresearch.com

Other major cost drivers include:

Catalysts: The cost of catalysts and their recovery for reuse significantly impacts process economics. rsc.orgrmit.edu.vnsci-hub.se

Energy: Electricity and heating costs are substantial operational expenses. researchgate.netdntb.gov.ua

Reagents: The use of large quantities of acidic and basic substances can contribute to higher costs. researchgate.netdntb.gov.ua

The estimated Minimum Selling Price (MSP) for FDCA varies widely across different studies, reflecting different assumptions about technology, scale, and feedstock. Some analyses suggest that FDCA can be cost-competitive with TPA. nih.gov For example, one recent TEA estimated an MSP for FDCA at $1,064 per tonne, which is competitive with the June 2023 TPA production cost of $1,110 per tonne. acs.org Other studies have determined MSPs ranging from $1,024 to $1,532 per ton. repec.orgrsc.orgresearchgate.netacs.org

However, other assessments indicate that current processes are not yet economically feasible at an industrial scale. researchgate.netdntb.gov.ua One analysis of an electrochemical process resulted in an estimated MSP of about €3.67 per kg (€3,670 per ton), citing the high cost of HMF and low process yield as major contributors. researchgate.netdntb.gov.uaresearchgate.net High production costs and limited experience at an industrial scale remain significant barriers to widespread commercialization. coherentmarketinsights.com

Interactive Data Table: Techno-Economic Analysis of FDCA Production

| Study Focus / Process Type | Estimated Minimum Selling Price (MSP) of FDCA | Key Cost Drivers Identified | Source(s) |

| Integrated Biorefinery | $1,024 / ton | Feedstock price | acs.org |

| Process Integration | $1,064 / tonne | Feedstock price | acs.org |

| Lignocellulosic Biomass | $1,520 / ton | Cost growth, pioneer plant performance | repec.orgresearchgate.net |

| Starch/Glucose/HFCS Feedstock | $1,802 / ton (for HFCS process) | Recovered catalysts, FDCA selling price | rmit.edu.vnsci-hub.se |

| Electrochemical Process | €3,670 / ton | HMF cost, process yield, reagents | researchgate.netdntb.gov.uaresearchgate.net |

| Enzymatic Process | 24,300 SEK / tonne (~$2,300 / tonne) | Feedstock and reagents (enzymes) | lu.se |

Sensitivity Analysis of Production Costs

Sensitivity analysis is a critical component of TEA that identifies which process parameters have the most significant impact on the final production cost. rug.nl For FDCA, these analyses consistently highlight the feedstock price as a crucial variable. rsc.orgacs.org One study found that a ±20% variation in the feedstock price could change the MSP by ±7%. acs.org

Strategies for Cost-Effectiveness and Process Optimization

The economic viability of FDCA production is a critical factor for its large-scale industrial adoption. Research and development efforts are concentrated on various strategies to enhance cost-effectiveness and optimize production processes, from feedstock selection to final purification.

Process integration and optimization are also crucial for reducing operational costs. This includes the integration of HMF synthesis, purification, FDCA production, and solvent recovery into a continuous process. cetjournal.it Such integration minimizes energy consumption and waste generation. For example, pinch analysis and the use of heat pumps can significantly reduce heating requirements in the production process, by as much as 66.3% in some cases. researchgate.netrepec.org

The purification of FDCA is another cost-intensive step. nih.gov Traditional purification methods can be energy-intensive and may generate significant waste. google.com The development of novel and efficient purification techniques, such as crystallization using specific solvents like dimethyl sulfoxide (B87167) (DMSO), can greatly reduce purification costs. google.com Furthermore, designing processes that can directly utilize crude HMF solutions without extensive purification can lead to substantial cost savings. nih.govacs.org

The choice of feedstock also has a significant impact on the economics of FDCA production. While fructose is a common starting material, utilizing less expensive and more abundant feedstocks like glucose, starch, or lignocellulosic biomass is essential for long-term cost-competitiveness. sci-hub.sersc.org Techno-economic analyses have shown that using high-fructose corn syrup (HFCS) can be more profitable than starting from starch or glucose. sci-hub.se A techno-economic analysis determined a minimum selling price for FDCA of $1,520 per ton, with the potential to increase to $5,203 per ton depending on pioneer plant costs and performance. researchgate.netrepec.org

| Catalyst | Oxidant | Reaction Conditions | HMF Conversion (%) | FDCA Yield (%) | Reference |

|---|---|---|---|---|---|

| Pt-Pb/C | Oxygen | Strongly alkaline aqueous medium, <2h | - | 81 | mdpi.com |

| Au/ZrO₂ | - | Batch process | - | 84 | nih.govacs.org |

| Ru+2.9 | Electrochemical | Neutral electrolyte, 60°C, 24h | 100 | 90.2 | mdpi.com |

| Ru/Ni(OH)₂ | Electrochemical | - | ~100 | 98.5 | nih.gov |

| Pt/C-EDA-x | O₂ (1 bar) | 110°C, 12h | - | 96 | frontiersin.org |

| Pt-Ni/AC | O₂ (4 bar) | 100°C, 15h | 100 | 97.5 | frontiersin.org |

Contribution of 2,5-Furandicarboxylic Acid to the Circular Economy

2,5-Furandicarboxylic acid is a cornerstone of the transition towards a more sustainable and circular economy. Its primary contribution lies in its bio-based origin and its role as a monomer for producing recyclable polymers like PEF. sugar-energy.comsugar-energy.com

Bio-based Feedstock: FDCA is derived from renewable biomass, such as sugars from plants, which are carbon-neutral. sugar-energy.com This significantly reduces the reliance on finite fossil fuels, the primary feedstock for conventional plastics like PET. sugar-energy.comsugar-energy.com The production of FDCA from biomass helps to lower the carbon footprint associated with plastic production. sugar-energy.com Life cycle assessments (LCA) have indicated that PEF bottles can have an approximately 35% smaller carbon footprint than PET bottles. sustainableplastics.com Another study suggests that using PEF can reduce non-renewable energy use by 40-50% and greenhouse gas emissions by 45-55% compared to PET. researchgate.net

Recyclability and Biodegradability: The polymer derived from FDCA, polyethylene furanoate (PEF), is designed to be recyclable. sugar-energy.com Its chemical structure is similar enough to PET to be compatible with existing recycling infrastructures, at least initially. sugar-energy.comchalmersindustriteknik.se This facilitates a closed-loop system where post-consumer PEF products can be collected, recycled, and used to produce new materials, thus minimizing waste and the need for virgin resources. sugar-energy.comsugar-energy.com Furthermore, chemical recycling of PEF through processes like alkaline hydrolysis allows for the recovery of the FDCA monomer, which can then be used to synthesize new PEF. acs.org

While not fully biodegradable in all environments, PEF exhibits enhanced biodegradability compared to conventional plastics. sugar-energy.comsugar-energy.com This is particularly important for mitigating the environmental impact of plastic pollution, as it is less likely to persist in ecosystems for extended periods. sugar-energy.com

Reduced Environmental Impact: The use of FDCA-based biopolymers contributes to a reduction in plastic litter and its associated environmental harm. sugar-energy.com By providing a viable alternative to petroleum-based plastics in a wide range of applications, from packaging to textiles, FDCA helps to decrease the volume of persistent plastic waste that accumulates in landfills and natural environments. sugar-energy.commarketresearchfuture.com The superior barrier properties of PEF compared to PET also allow for lightweighting of packaging, meaning less material is needed to achieve the same performance, further reducing resource consumption and waste. chalmersindustriteknik.sepetnology.comeuropa.eu

| Impact Category | PEF vs. PET | Reference |

|---|---|---|

| Greenhouse Gas Emissions | ~33-35% reduction for PEF bottles | sustainableplastics.competnology.com |

| Non-Renewable Energy Use | 40-50% reduction with PEF | researchgate.net |

| Fossil Fuel Consumption | 45% lower for PEF | petnology.com |

| Pressure on Abiotic Resources (Minerals & Metals) | 47% reduction for PEF | petnology.com |

Challenges and Future Research Directions in 2,5 Furandicarboxylic Acid Science

Overcoming Technical Hurdles in 2,5-Furandicarboxylic Acid Synthesis

The predominant route for FDCA synthesis involves the oxidation of 5-hydroxymethylfurfurfural (HMF), a compound derived from the dehydration of sugars. researchgate.netcranfield.ac.uk This process, however, is fraught with challenges that impact its economic viability and sustainability. mdpi.com Key technical issues include the instability of HMF, the incomplete oxidation to FDCA, and the poor solubility of FDCA in many common solvents. researchgate.net

Enhancing Catalytic Selectivity and Efficiency

A significant challenge in FDCA synthesis is achieving high selectivity and efficiency in the catalytic oxidation of HMF. mdpi.com The reaction can yield several intermediates, such as 5-formylfuran-2-carboxylic acid (FFCA) and 5-(hydroxymethyl)furan-2-carboxylic acid (HMFCA), and incomplete oxidation reduces the final FDCA yield. researchgate.netacs.org The choice of catalyst and reaction conditions plays a crucial role in directing the reaction pathway.

Research has explored various catalytic systems, including those based on noble metals like platinum (Pt) and gold (Au), as well as more cost-effective transition metals. sci-hub.sersc.org For instance, a study utilizing a chromium-manganese bimetallic catalyst achieved a 99% conversion rate of HMF and an 87.9% yield of FDCA under optimal conditions. Another approach using a molybdenum-vanadium oxide catalyst resulted in a 94.5% selectivity towards FDCA with a 98.2% conversion of HMF. frontiersin.org The development of bimetallic and alloyed catalysts, such as AuPd, has shown promise in enhancing both activity and selectivity. nih.govsci-hub.se Furthermore, the reaction medium is critical; alkaline conditions, for example, tend to favor the oxidation of the aldehyde group in HMF, potentially improving FDCA selectivity. rsc.orgmdpi.com

| Catalyst System | HMF Conversion (%) | FDCA Yield/Selectivity (%) | Key Findings |

|---|---|---|---|

| Chromium-Manganese | 99 | 87.9 (Yield) | Inexpensive and stable non-precious metal catalyst. |

| Molybdenum-Vanadium Oxide | 98.2 | 94.5 (Selectivity) | High selectivity achieved with tert-butyl hydroperoxide as the oxidant. frontiersin.org |

| Pt/γ-Al2O3 | Not specified | 96 (Yield) | Stepwise temperature increase is crucial to prevent HMF degradation. researchgate.net |

| AuPd(2:1)/C alloy | Superior catalytic activity and stability | Demonstrated improved stability against deactivation by amino acids present in bio-based feedstocks. nih.gov |

Improving Catalyst Stability and Longevity

Catalyst deactivation is a significant obstacle to the industrial-scale production of FDCA. nih.govsci-hub.se Impurities present in crude HMF derived from biomass, such as amino acids, can poison the catalyst, leading to a decrease in activity over time. nih.gov High alkalinity in the reaction medium can also lead to the leaching of active metal sites, reducing the catalyst's efficiency and stability. acs.org

Strategies to enhance catalyst stability include the development of robust catalyst supports and the design of catalysts that are more resistant to poisoning. sci-hub.se For example, an alloyed AuPd/C catalyst has demonstrated higher stability against deactivation by amino acids compared to catalysts based on single noble metals. nih.gov Encapsulating nanoparticles in cage-like structures or utilizing carbon nanotube supports are other techniques being explored to improve catalyst longevity. sci-hub.se Research has also shown that a chromium-manganese bimetallic catalyst maintained high activity after four cycles of use, indicating good stability.

Developing Robust and Scalable Production Processes

Transitioning from laboratory-scale synthesis to robust and scalable industrial production presents numerous challenges. mdpi.comlivescience.io These include managing the instability of the HMF feedstock, which can degrade under acidic conditions and moderate temperatures, and addressing the poor solubility of the final FDCA product. researchgate.net The formation of by-products, such as humins from HMF polymerization, also needs to be minimized to improve process efficiency. nih.govacs.org

Continuous-flow reactors, such as packed-bed reactors, are being investigated as a promising approach for scalable FDCA production. acs.orgacs.org These systems can enhance production efficiency and reduce reaction times compared to conventional batch reactors. acs.orgacs.org One study demonstrated an 8.5-fold increase in FDCA production efficiency using a packed-bed reactor under mild operating conditions. acs.orgacs.org Furthermore, the development of enzymatic and biocatalytic processes offers a potential alternative to traditional chemical routes, operating under milder conditions and potentially at lower costs. livescience.ionih.gov For instance, a one-step enzymatic oxidation of HMF to FDCA has been successfully scaled up to a 150 L bioconversion, achieving a 99.3% conversion of HMF. livescience.io

Exploration of Novel Feedstocks and Conversion Technologies

While the oxidation of HMF is the most common route to FDCA, research is actively exploring alternative feedstocks and conversion technologies to create more sustainable and economically viable production pathways. mdpi.com A significant focus is on utilizing lignocellulosic biomass, which is derived from non-food sources like agricultural and forestry waste, to avoid competition with food production. mdpi.com